1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane
Overview
Description
1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane is a fluorinated organic compound with the molecular formula C5HF9. This compound is known for its unique chemical properties, including high thermal stability and low global warming potential, making it a valuable substance in various industrial and scientific applications .
Preparation Methods
The synthesis of 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane typically involves the fluorination of appropriate precursors under controlled conditions. One common method involves the reaction of hexafluoropropylene with trifluoromethyl iodide in the presence of a catalyst. Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of partially fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Scientific Research Applications
1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: It is investigated for potential use in drug delivery systems due to its stability and low toxicity.
Mechanism of Action
The mechanism of action of 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, affecting their reactivity and stability. The pathways involved often include the formation of stable complexes with metal ions and other reactive species .
Comparison with Similar Compounds
1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane is unique compared to other similar compounds due to its high degree of fluorination, which imparts exceptional thermal stability and chemical resistance. Similar compounds include:
1,1,1,4,4,4-Hexafluoro-2-butene: Known for its use as a refrigerant with low global warming potential.
1,1,1,3,3,3-Hexafluoropropane: Used in aerosol propellants and as a blowing agent for foams.
Perfluorohexane: Utilized in electronic applications and as a heat transfer fluid.
Properties
IUPAC Name |
1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F9/c6-3(7,8)1-2(4(9,10)11)5(12,13)14/h2H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLFAXODNBYNCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101237152 | |
Record name | 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101237152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367-53-3 | |
Record name | 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)butane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101237152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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